molecular formula C12H17NO2 B12483134 4-[(Butan-2-ylamino)methyl]benzoic acid

4-[(Butan-2-ylamino)methyl]benzoic acid

Cat. No.: B12483134
M. Wt: 207.27 g/mol
InChI Key: JWFHVZIMTOCWHA-UHFFFAOYSA-N
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Description

4-[(Butan-2-ylamino)methyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety substituted with a butan-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butan-2-ylamino)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with butan-2-ylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Benzoic acid derivative and butan-2-ylamine.

    Reaction Conditions: Solvent (ethanol or methanol), heating (reflux conditions).

    Procedure: The benzoic acid derivative is dissolved in the solvent, and butan-2-ylamine is added. The mixture is heated under reflux conditions until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Butan-2-ylamino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-[(Butan-2-ylamino)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Butan-2-ylamino)methyl]benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds such as 4-methylbenzoic acid and 4-aminobenzoic acid share structural similarities with 4-[(Butan-2-ylamino)methyl]benzoic acid.

    Amino acid derivatives: Compounds like 4-aminobenzoic acid methyl ester and 4-(butylamino)benzoic acid.

Uniqueness

This compound is unique due to the presence of the butan-2-ylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-[(butan-2-ylamino)methyl]benzoic acid

InChI

InChI=1S/C12H17NO2/c1-3-9(2)13-8-10-4-6-11(7-5-10)12(14)15/h4-7,9,13H,3,8H2,1-2H3,(H,14,15)

InChI Key

JWFHVZIMTOCWHA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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